4-(4-Benzyloxyphenyl)-2-hydroxybenzoic acid
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Overview
Description
4-(4-Benzyloxyphenyl)-2-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a benzyloxy group attached to the phenyl ring, which is further connected to a hydroxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Benzyloxyphenyl)-2-hydroxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxybenzoic acid.
Benzylation: The hydroxyl group of 4-hydroxybenzoic acid is benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Coupling Reaction: The benzylated intermediate is then subjected to a coupling reaction with 4-bromophenol using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Hydrolysis: The final step involves the hydrolysis of the ester group to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Benzyloxybenzoic acid derivatives.
Reduction: Benzyloxybenzyl alcohol derivatives.
Substitution: Various substituted benzyloxybenzoic acid derivatives.
Scientific Research Applications
4-(4-Benzyloxyphenyl)-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(4-Benzyloxyphenyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The benzyloxy group enhances its binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
4-Hydroxybenzoic acid: Lacks the benzyloxy group, making it less hydrophobic.
4-Benzyloxyphenylacetic acid: Similar structure but with an acetic acid moiety instead of a hydroxybenzoic acid moiety.
4-Benzyloxyphenol: Lacks the carboxylic acid group, making it less acidic.
Uniqueness: 4-(4-Benzyloxyphenyl)-2-hydroxybenzoic acid is unique due to the presence of both the benzyloxy and hydroxybenzoic acid groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-hydroxy-4-(4-phenylmethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c21-19-12-16(8-11-18(19)20(22)23)15-6-9-17(10-7-15)24-13-14-4-2-1-3-5-14/h1-12,21H,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYMESMLCHDOHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692250 |
Source
|
Record name | 4'-(Benzyloxy)-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261956-05-1 |
Source
|
Record name | 4'-(Benzyloxy)-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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